(3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
(3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is a chiral compound with significant potential in various fields of scientific research. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the amino group. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and yield. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce primary alcohols or amines.
Scientific Research Applications
(3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester: This enantiomer has different stereochemistry, which can result in different biological activities and chemical reactivity.
(3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid methyl ester: The methyl ester variant has similar properties but may differ in solubility and reactivity due to the different ester group.
Uniqueness
(3R,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is unique due to its specific stereochemistry, which influences its chemical behavior and biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
ethyl (3R,4R)-3-amino-1-benzylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJKWSEEUDHJK-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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